molecular formula C15H19NO7 B14880236 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate

1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate

Cat. No.: B14880236
M. Wt: 325.31 g/mol
InChI Key: RHFCMEMKNLNROW-UHFFFAOYSA-N
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Description

1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is particularly useful for protecting amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of a free amine.

Scientific Research Applications

1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate involves the protection and deprotection of amine groups. The BOC group protects the amine during various chemical reactions and can be selectively removed under acidic conditions. This allows for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybenzene-1,2-dicarboxylate
  • 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzene-1,2-dicarboxylate

Uniqueness

1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate is unique due to the position of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and applications .

Properties

Molecular Formula

C15H19NO7

Molecular Weight

325.31 g/mol

IUPAC Name

dimethyl 3-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,2-dicarboxylate

InChI

InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-8-6-7-9(17)11(13(19)22-5)10(8)12(18)21-4/h6-7,17H,1-5H3,(H,16,20)

InChI Key

RHFCMEMKNLNROW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)O)C(=O)OC)C(=O)OC

Origin of Product

United States

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